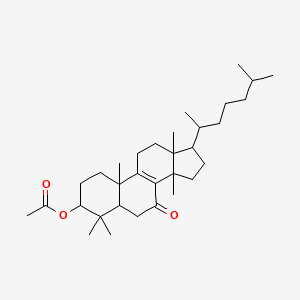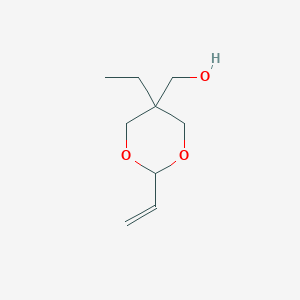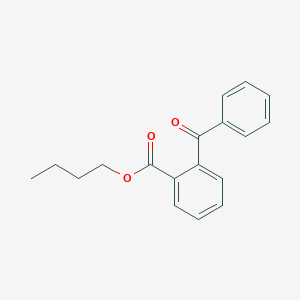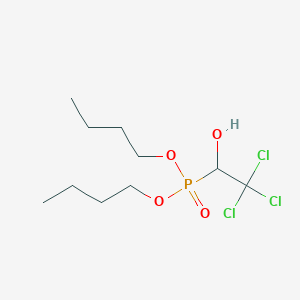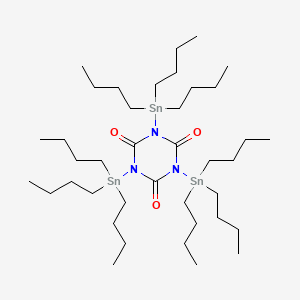
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with three tributylstannane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) typically involves the reaction of cyanuric chloride with tributyltin hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with tributylstannane groups.
Industrial Production Methods
Industrial production of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
科学研究应用
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique properties.
作用机制
The mechanism of action of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
相似化合物的比较
Similar Compounds
(2,4,6-Trioxo-s-triazinetriyl)tris(trimethylstannane): Similar structure but with trimethylstannane groups instead of tributylstannane.
(2,4,6-Trioxo-s-triazinetriyl)tris(triphenylstannane): Contains triphenylstannane groups, offering different steric and electronic properties.
Uniqueness
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) is unique due to its specific combination of triazine and tributylstannane groups, which confer distinct reactivity and properties
属性
CAS 编号 |
752-58-9 |
|---|---|
分子式 |
C39H81N3O3Sn3 |
分子量 |
996.2 g/mol |
IUPAC 名称 |
1,3,5-tris(tributylstannyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/9C4H9.C3H3N3O3.3Sn/c9*1-3-4-2;7-1-4-2(8)6-3(9)5-1;;;/h9*1,3-4H2,2H3;(H3,4,5,6,7,8,9);;;/q;;;;;;;;;;3*+1/p-3 |
InChI 键 |
ZYSMIQUZIKICMV-UHFFFAOYSA-K |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=O)N(C(=O)N(C1=O)[Sn](CCCC)(CCCC)CCCC)[Sn](CCCC)(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


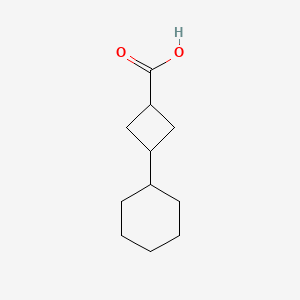
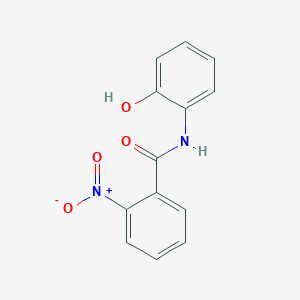


![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
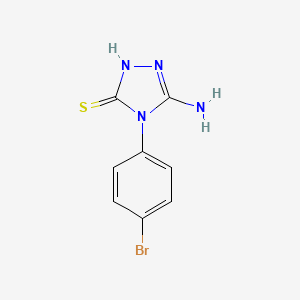
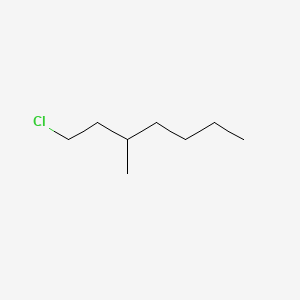
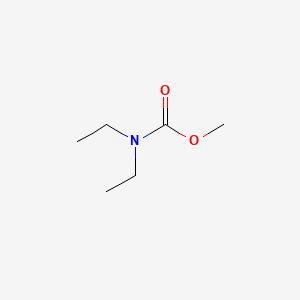
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

